molecular formula C8H12O3 B3013044 2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid CAS No. 2092786-25-7

2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid

Cat. No.: B3013044
CAS No.: 2092786-25-7
M. Wt: 156.181
InChI Key: MMEMKVLGQSPSEN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(5-oxaspiro[2.4]heptan-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)3-6-4-8(1-2-8)5-11-6/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEMKVLGQSPSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(OC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid typically involves the cyclization of intermediate compounds. One common method starts with [3-(hydroxymethyl)oxetan-3-yl]acetonitrile, which reacts with hydrogen bromide to form an intermediate product. This intermediate is then cyclized using zinc to produce 5-oxaspiro[2.4]heptan-6-one, which can be further modified to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can modulate enzymatic activity or receptor binding, leading to various biological effects. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid
  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • CAS Registry Number : 2092786-25-7 .

Structural Features :
The compound contains a spirocyclic system (spiro[2.4]heptane) fused with a tetrahydrofuran-like 5-membered oxygen-containing ring (oxa) and an acetic acid side chain. This unique architecture introduces steric strain due to the small cyclopropane ring (2-membered) fused with a 5-membered oxolane, influencing reactivity and physical properties .

Applications :
Primarily used as a synthetic building block in organic chemistry and pharmaceutical research. Its spirocyclic structure makes it valuable for designing molecules with constrained geometries .

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Spiro Systems

Compound Name Molecular Formula CAS Number Key Structural Differences References
2-Oxaspiro[3.3]heptane-6-carboxylic acid C₈H₁₀O₃ 1785069-78-4 Spiro[3.3]heptane (larger rings: 3 + 3)
2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid C₉H₁₂O₃ 1499726-00-9 Spiro[3.3]heptane with acetic acid substituent
2-{5-oxaspiro[3.4]octan-6-yl}acetic acid C₉H₁₄O₃ N/A Spiro[3.4]octane (larger 4-membered ring)

Key Observations :

  • Steric Effects : Larger spiro systems (e.g., spiro[3.4]octane) offer more conformational flexibility, which may reduce steric hindrance during synthetic modifications .

Derivatives with Protective Groups or Heteroatoms

Compound Name Molecular Formula CAS Number Key Modifications References
2-[endo-3-tert-Butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid C₁₃H₂₁NO₄ 2725790-96-3 Bicyclo[3.1.1] system with BOC protection
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane C₁₂H₁₅NO 106051-09-6 Nitrogen substitution (aza) and phenyl group
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid C₁₉H₂₅NO₅ 1251002-39-7 BOC-protected azaspiro[3.3]heptane

Key Observations :

  • Stability : BOC-protected derivatives (e.g., CAS 1251002-39-7) exhibit enhanced stability, making them suitable for multi-step syntheses .
  • Electronic Effects : Nitrogen substitution (aza) introduces basicity, altering solubility and interaction with biological targets .

Physical and Chemical Properties

Property This compound 2-Oxaspiro[3.3]heptane-6-carboxylic acid 2-[endo-3-BOC-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid
Molecular Weight 156.18 g/mol 166.16 g/mol 255.31 g/mol
Melting Point Not reported Not reported Not reported
Solubility Limited data; likely polar Likely polar Lower due to BOC group
Stability Requires storage at 2–8°C Not reported Stable under ambient conditions

Key Observations :

  • The BOC-protected analogue (CAS 2725790-96-3) has a higher molecular weight and likely better thermal stability .
  • The target compound’s storage requirements highlight its sensitivity to degradation compared to stabilized derivatives .

Key Observations :

  • The target compound requires stringent safety measures (e.g., gloves, eye protection) due to its toxicity profile .
  • Nitrogen-containing analogues (e.g., azaspiro compounds) may pose additional risks depending on substituents .

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